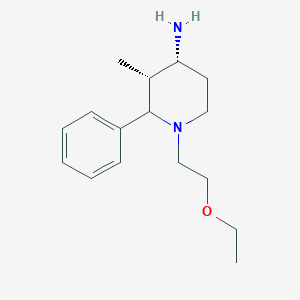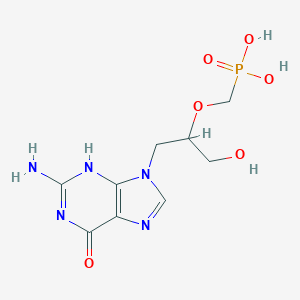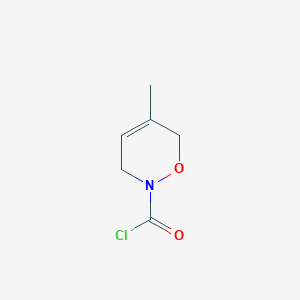
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a chemical compound that belongs to the oxazine family. It is a versatile intermediate that has been used in various chemical reactions. The compound has shown promising results in scientific research applications, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to undergo nucleophilic addition reactions with various electrophiles. It has also been shown to undergo ring-opening reactions with various nucleophiles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has several advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It has also been shown to have low toxicity, which makes it safe to handle in the laboratory. However, the compound is not very stable and can decompose under certain conditions. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as an intermediate in the synthesis of other biologically active compounds. Additionally, the compound could be further studied for its potential as an antibacterial or antiviral agent. Finally, the stability and solubility of the compound could be improved to make it more useful in laboratory experiments.
Conclusion:
In conclusion, 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a versatile intermediate that has shown promising results in scientific research applications. Its mechanism of action has been studied extensively, and it has been shown to have low toxicity. While the compound has several advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Métodos De Síntesis
The synthesis of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride involves the reaction of 5-methyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then treated with thionyl chloride to obtain 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. The reaction scheme is as follows:
Aplicaciones Científicas De Investigación
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various biologically active compounds. It has also been used in the synthesis of chiral oxazolidinones, which have shown promising results as antibacterial agents. The compound has also been used in the synthesis of chiral pyrrolidines, which have shown potential as antiviral agents.
Propiedades
Número CAS |
117593-04-1 |
|---|---|
Nombre del producto |
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride |
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
5-methyl-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-5-2-3-8(6(7)9)10-4-5/h2H,3-4H2,1H3 |
Clave InChI |
RCPSEXCYDLYRNS-UHFFFAOYSA-N |
SMILES |
CC1=CCN(OC1)C(=O)Cl |
SMILES canónico |
CC1=CCN(OC1)C(=O)Cl |
Sinónimos |
2H-1,2-Oxazine-2-carbonyl chloride, 3,6-dihydro-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)

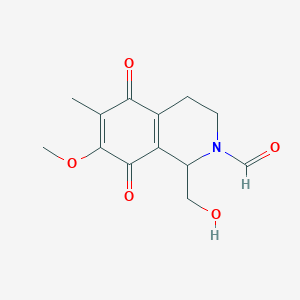
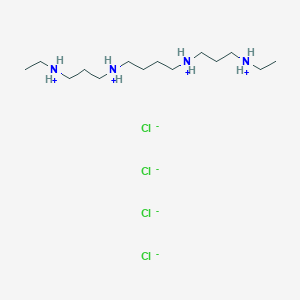




![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
